molecular formula C30H26N6O4S B2631054 N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide CAS No. 1043868-28-5

N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide

Cat. No.: B2631054
CAS No.: 1043868-28-5
M. Wt: 566.64
InChI Key: RDIWHUKQHPOWRU-UHFFFAOYSA-N
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Description

N-[(2-methoxyphenyl)methyl]-3-{3-oxo-5-[({4-oxo-4H-pyrido[1,2-a]pyrimidin-2-yl}methyl)sulfanyl]-2H,3H-imidazo[1,2-c]quinazolin-2-yl}propanamide is a useful research compound. Its molecular formula is C30H26N6O4S and its molecular weight is 566.64. The purity is usually 95%.
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Scientific Research Applications

Synthesis and Characterization

Research has focused on synthesizing novel disubstituted pyrazolo[1,5-a]pyrimidines, imidazo[1,2-a]pyrimidines, and other heterocyclic compounds containing thioether and aryl moieties starting from basic chemical structures. These compounds, characterized by their IR, NMR, and HR mass spectra, showcase the diverse synthetic routes and the potential modifications that can be applied to the core structure of the mentioned compound for various applications (Li et al., 2012).

Antimicrobial Activity

The synthesis of new heterocyclic compounds, including those with pyrimido quinazolinones structures, has been explored for their antimicrobial properties. Compounds such as furothiazolo pyrimido quinazolines have demonstrated significant growth inhibition of bacteria and fungi, highlighting the potential of similar structures for antimicrobial research (Abu‐Hashem, 2018).

Anti-inflammatory Activity

Quinazolin-4-one derivatives, including structures related to our compound of interest, have been synthesized and evaluated for their anti-inflammatory activity. These compounds have shown varying degrees of edema inhibition, suggesting the therapeutic potential of similar molecules in anti-inflammatory drug development (Kumar & Rajput, 2009).

Antitumor Activity

The exploration of thieno[3,2-d]pyrimidine and thienotriazolopyrimidine derivatives for antitumor activity has been a significant area of research. These compounds, sharing structural similarities with the molecule , have displayed potent anticancer activity against several human cancer cell lines, highlighting the potential for similar compounds to contribute to cancer research and therapy (Hafez & El-Gazzar, 2017).

Melatonin Receptor Ligands

Imidazo[1,2-a]pyridines have been designed and synthesized as novel melatonin receptor ligands, demonstrating the versatility of such structures in the development of receptor-targeted therapies. These findings suggest the potential application of the chemical compound in similar pharmacological contexts (El Kazzouli et al., 2011).

Fluorescent Heterocyclic Compounds

The synthesis of highly fluorescent heterocyclic compounds based on pyrido[2,1:2,3]imidazo[4,5-b]quinoline derivatives showcases the potential of similar chemical structures in the development of new materials for optical and electronic applications (Rahimizadeh et al., 2010).

Properties

IUPAC Name

N-[(2-methoxyphenyl)methyl]-3-[3-oxo-5-[(4-oxopyrido[1,2-a]pyrimidin-2-yl)methylsulfanyl]-2H-imidazo[1,2-c]quinazolin-2-yl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H26N6O4S/c1-40-24-11-5-2-8-19(24)17-31-26(37)14-13-23-29(39)36-28(33-23)21-9-3-4-10-22(21)34-30(36)41-18-20-16-27(38)35-15-7-6-12-25(35)32-20/h2-12,15-16,23H,13-14,17-18H2,1H3,(H,31,37)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RDIWHUKQHPOWRU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC=CC=C1CNC(=O)CCC2C(=O)N3C(=N2)C4=CC=CC=C4N=C3SCC5=CC(=O)N6C=CC=CC6=N5
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H26N6O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

566.6 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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